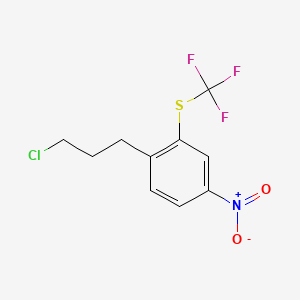

1-(3-Chloropropyl)-4-nitro-2-(trifluoromethylthio)benzene

Description

The compound 1-(3-Chloropropyl)-4-nitro-2-(trifluoromethylthio)benzene is a substituted benzene derivative featuring a chloropropyl chain, a nitro group (position 4), and a trifluoromethylthio group (position 2).

The compound’s key functional groups—chloropropyl, nitro, and trifluoromethylthio—impart distinct physicochemical properties. The trifluoromethylthio group (-SCF₃) enhances lipophilicity and metabolic stability, while the nitro group (-NO₂) contributes to electron-withdrawing effects, influencing reactivity in substitution or reduction reactions . The 3-chloropropyl chain may serve as a reactive handle for further functionalization, as seen in analogous synthesis protocols for morpholine and imidazole derivatives .

Properties

Molecular Formula |

C10H9ClF3NO2S |

|---|---|

Molecular Weight |

299.70 g/mol |

IUPAC Name |

1-(3-chloropropyl)-4-nitro-2-(trifluoromethylsulfanyl)benzene |

InChI |

InChI=1S/C10H9ClF3NO2S/c11-5-1-2-7-3-4-8(15(16)17)6-9(7)18-10(12,13)14/h3-4,6H,1-2,5H2 |

InChI Key |

BPRADMMMYVXYFN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])SC(F)(F)F)CCCCl |

Origin of Product |

United States |

Biological Activity

1-(3-Chloropropyl)-4-nitro-2-(trifluoromethylthio)benzene is a synthetic organic compound that features a unique combination of a chloropropyl group, a nitro group, and a trifluoromethylthio group. Its molecular formula is , and it has a molar mass of approximately 283.63 g/mol. This compound's structural characteristics suggest potential biological activities, particularly in medicinal chemistry and agrochemicals.

The presence of halogenated and nitro substituents in the compound affects its reactivity and biological activity. The trifluoromethylthio group is known for enhancing lipophilicity, which can improve the bioavailability of drug candidates. The unique combination of substituents may lead to novel applications in drug development or material science.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molar Mass | 283.63 g/mol |

| CAS Number | 1806498-26-9 |

Biological Activity

Research indicates that compounds with trifluoromethyl groups often exhibit significant biological activities, including anti-cancer, antibacterial, and anti-inflammatory properties. The specific biological activities of this compound have not been extensively studied; however, related compounds have shown promising results.

Anticancer Activity

In studies involving similar compounds, the trifluoromethyl group has been linked to enhanced potency against various cancer cell lines. For example, compounds with similar structures demonstrated IC50 values lower than standard chemotherapeutics like Doxorubicin:

| Compound | Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |

|---|---|---|---|

| Compound A | PACA2 | 22.4 | 52.1 |

| Compound B | HCT116 | 17.8 | 52.1 |

These findings suggest that this compound could potentially exhibit similar anticancer properties.

Antibacterial Activity

Trifluoromethyl-substituted compounds have also been evaluated for their antibacterial properties. The minimum inhibitory concentrations (MICs) for structurally related compounds were found to be effective against various bacterial strains:

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Compound C | E. coli | 4.88 |

| Compound D | C. albicans | 5.00 |

Comparison with Similar Compounds

Research Findings and Challenges

- Synthetic Pathways : The compound’s synthesis likely mirrors methods for chloropropyl-heterocycle derivatives, involving alkylation of a nitro/trifluoromethylthio benzene precursor with 3-chloropropyl halides .

- Stability Issues : The nitro group may render the compound sensitive to reduction or photodegradation, requiring stabilization strategies (e.g., electron-withdrawing groups) .

- Isomerism Concerns : Discrepancies in nitro group positioning (e.g., ’s 3-nitro vs. the target’s 4-nitro ) highlight the need for rigorous structural validation.

Q & A

Basic: What are the standard synthesis protocols for 1-(3-Chloropropyl)-4-nitro-2-(trifluoromethylthio)benzene?

Answer:

The synthesis typically involves sequential functionalization of a benzene ring. A common approach includes:

Nitration : Introduce the nitro group at the para position under controlled nitration conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) .

Trifluoromethylthio introduction : Use sulfur-based nucleophiles (e.g., CF₃S− agents) in a substitution or coupling reaction, often catalyzed by transition metals .

Chloropropyl addition : Perform alkylation via nucleophilic substitution (e.g., reacting with 3-chloropropyl chloride in the presence of a base like K₂CO₃) .

Key considerations : Temperature control during nitration avoids over-oxidation, while inert atmospheres prevent undesired side reactions during alkylation .

Advanced: How do steric and electronic effects influence the reactivity of this compound in substitution reactions?

Answer:

The trifluoromethylthio (-SCF₃) group is strongly electron-withdrawing, which activates the benzene ring toward electrophilic substitution at specific positions. However, steric hindrance from the chloropropyl chain (C₃H₆Cl) can limit accessibility to reactive sites. For example:

- Ortho vs. para reactivity : The nitro group directs electrophiles to the meta position, but steric bulk from the chloropropyl group may shift selectivity .

- Halogen exchange : The chlorine atom in the chloropropyl chain can undergo nucleophilic substitution (e.g., with amines or thiols) under basic conditions, but reaction rates depend on solvent polarity and leaving-group ability .

Methodological tip : Use computational modeling (DFT) to predict reactive sites and optimize reaction conditions .

Basic: What analytical techniques are recommended for characterizing this compound?

Answer:

- NMR spectroscopy : ¹H and ¹⁹F NMR confirm the positions of the chloropropyl, nitro, and trifluoromethylthio groups. For instance, the -SCF₃ group shows a distinct ¹⁹F signal at ~40–45 ppm .

- Mass spectrometry (HRMS) : Validates molecular weight (expected MW: ~315.68 g/mol) and isotopic patterns for Cl and S .

- HPLC-PDA : Assess purity (>95% for research-grade material) and detect nitro-related byproducts .

Advanced: How can researchers resolve contradictions in spectroscopic data for this compound?

Answer:

Contradictions often arise from:

- Tautomerism or conformational isomers : For example, the chloropropyl chain’s flexibility may lead to multiple NMR signals. Use variable-temperature NMR or 2D-COSY to distinguish isomers .

- Impurity interference : Trace solvents (e.g., DMF) or unreacted precursors can skew results. Combine HPLC with spiked standards for identification .

- Crystallographic validation : Single-crystal X-ray diffraction provides unambiguous structural confirmation when spectral data conflict .

Basic: What biological activities are associated with this compound?

Answer:

While direct studies on this compound are limited, structural analogs exhibit:

- Antimicrobial activity : Nitro groups participate in redox cycling, generating reactive oxygen species (ROS) that disrupt microbial membranes .

- Anticancer potential : The trifluoromethylthio group enhances lipophilicity, promoting cellular uptake and interaction with thiol-containing enzymes (e.g., thioredoxin reductase) .

Note : Preliminary assays should include cytotoxicity screening (e.g., MTT assay) and ROS detection kits .

Advanced: How does this compound compare to 1-Methyl-2-nitro-4-(trifluoromethyl)benzene in reactivity?

Answer:

| Property | This compound | 1-Methyl-2-nitro-4-(trifluoromethyl)benzene |

|---|---|---|

| Electrophilic substitution | Slower due to steric hindrance from chloropropyl chain | Faster at para position (methyl is weakly directing) |

| Nucleophilic displacement | Chlorine in chloropropyl is replaceable (e.g., SN2 reactions) | Methyl group is inert under most conditions |

| Biological uptake | Higher logP due to -SCF₃ and chloropropyl | Moderate logP (CF₃ dominates) |

Basic: What are the key physical properties of this compound?

Answer:

- Molecular weight : ~315.68 g/mol (calculated from formula C₁₀H₉ClF₃NO₂S).

- Density : Predicted ~1.35–1.40 g/cm³ (similar to trifluoromethylthio analogs) .

- Boiling point : Estimated >250°C due to high molecular weight and polar functional groups .

Advanced: What strategies optimize yield in multi-step syntheses of this compound?

Answer:

- Stepwise purification : Isolate intermediates after nitration and alkylation to prevent cross-reactivity .

- Catalyst selection : Use Pd/Cu catalysts for efficient trifluoromethylthio introduction, reducing side products .

- Solvent optimization : Polar aprotic solvents (e.g., DMSO) enhance nitro group stability during alkylation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.